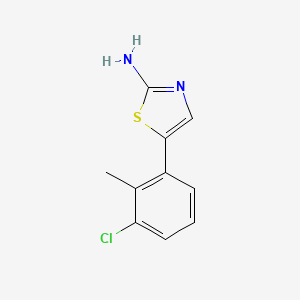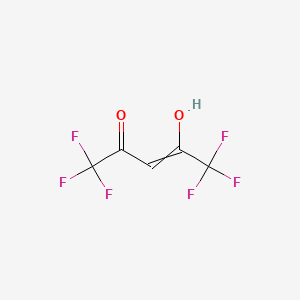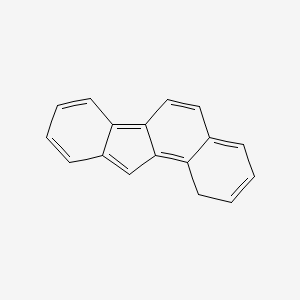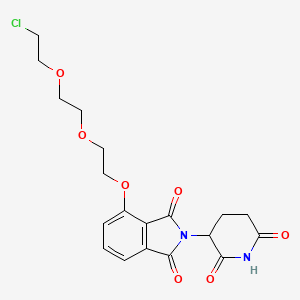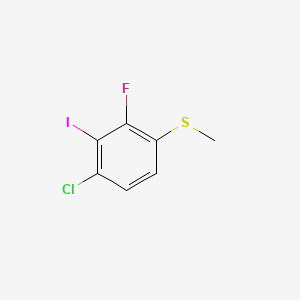
(4-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane: is an organosulfur compound with the molecular formula C7H5ClFIS. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is a solid substance with specific physical and chemical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the safety and environmental compliance of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organosulfur derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique combination of halogen atoms allows for selective functionalization and the creation of diverse chemical libraries .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological effects. These studies aim to identify new drugs with improved efficacy and safety profiles .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (4-Iodophenyl)(methyl)sulfane
- (2-Chloro-4-fluoro-3-iodophenyl)(methyl)sulfane
- (4-Chloro-3-fluoro-2-iodophenyl)(methyl)sulfane
Uniqueness
(4-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane is unique due to its specific arrangement of halogen atoms and the presence of a methylsulfane group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H5ClFIS |
|---|---|
Molecular Weight |
302.54 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-iodo-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |
InChI Key |
PZGMKFNLPZZNLO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
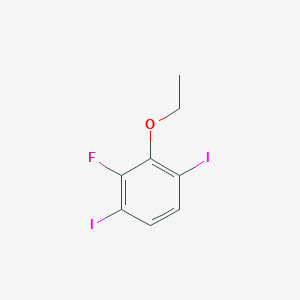
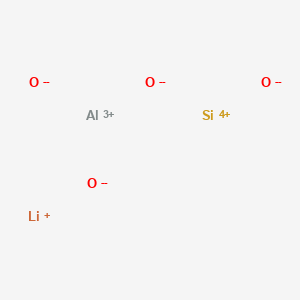
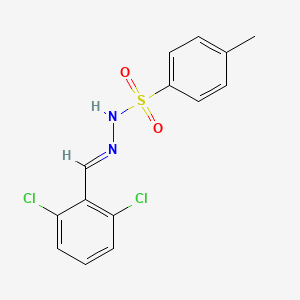

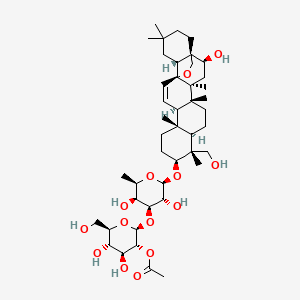
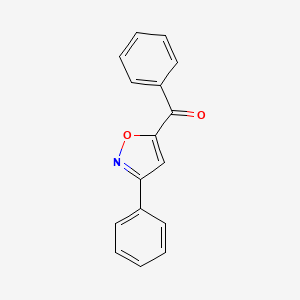
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)

